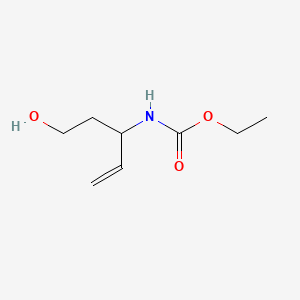

Ethyl (5-hydroxypent-1-en-3-yl)carbamate

Description

Ethyl carbamate (EC, urethane) is a carbamate ester with the chemical formula C₃H₇NO₂. It is a naturally occurring contaminant in fermented foods and alcoholic beverages, such as cachaça, stone-fruit spirits, and Chinese liquors . EC is classified as a Group 2A carcinogen (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC) due to its association with lung, liver, and mammary tumors in animal studies . Its formation arises from reactions between ethanol and nitrogenous precursors (e.g., cyanides, urea) during fermentation or storage . Regulatory limits for EC in alcoholic beverages vary globally, with Canada and Brazil setting thresholds at 150 µg/L and 210 µg/L, respectively .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl N-(5-hydroxypent-1-en-3-yl)carbamate |

InChI |

InChI=1S/C8H15NO3/c1-3-7(5-6-10)9-8(11)12-4-2/h3,7,10H,1,4-6H2,2H3,(H,9,11) |

InChI Key |

KWAZZVAHFIWAQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(CCO)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (5-hydroxypent-1-en-3-yl)carbamate typically involves the reaction of an appropriate alcohol with a carbamoyl chloride or isocyanate. One common method is the reaction of 5-hydroxypent-1-en-3-ol with ethyl isocyanate under mild conditions. This reaction can be catalyzed by a base such as triethylamine and carried out in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of carbamates often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5-hydroxypent-1-en-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bond in the pentenyl chain can be reduced to form a saturated compound.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under basic conditions.

Major Products:

Oxidation: Formation of 5-oxo-pent-1-en-3-yl carbamate.

Reduction: Formation of ethyl (5-hydroxypentyl)carbamate.

Substitution: Formation of substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (5-hydroxypent-1-en-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release an active drug.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of ethyl (5-hydroxypent-1-en-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Carcinogenic Potency

Ethyl carbamate is significantly less carcinogenic than its structural analog, vinyl carbamate (VC). In mice, VC is 10–50 times more potent than EC in initiating skin tumors and lung adenomas . VC also induces sister chromatid exchanges (SCEs) in lung cells at lower doses than EC, highlighting its genotoxic superiority .

In contrast, N-hydroxyurethan, a putative metabolite of EC, demonstrates weaker carcinogenic activity. Studies in newborn mice showed that N-hydroxyurethan is several times less effective than EC in inducing lung adenomas, suggesting EC itself or other metabolites (e.g., VC) are primary carcinogenic drivers .

Mutagenicity and Metabolic Activation

- Ethyl carbamate: Non-mutagenic in Salmonella typhimurium assays without metabolic activation. Its carcinogenicity requires cytochrome P-450-mediated oxidation to reactive intermediates, such as vinyl carbamate epoxide .

- Vinyl carbamate : Directly mutagenic in Salmonella strains TA1535 and TA100, with activity inhibited by cytochrome P-450 inhibitors .

- Thiocarbamates : Derivatives with sulfur substitutions exhibit enhanced bioactivity due to additional hydrogen bonds in protein-ligand interactions (e.g., with Tyr70 in LuxR models) .

Structural and Functional Comparisons

Structural modifications in carbamates profoundly influence their biological activity:

- Ethyl vs. vinyl carbamate : The vinyl group in VC introduces electrophilicity, enabling direct DNA adduct formation. EC’s ethyl group necessitates metabolic activation for reactivity .

- Classified under GHS 1.0 with warnings for hazardous handling .

- Thiocarbamates : Replacement of oxygen with sulfur enhances binding affinity to regulatory proteins (e.g., LuxR), increasing agonist/antagonist activity .

Occurrence in Food and Beverages

EC contamination is widespread in alcoholic beverages, with concentrations varying by production methods:

Regulatory and Risk Assessment Perspectives

- Daily exposure for heavy drinkers (159.99 ng/kg BW) exceeds safety thresholds .

- Mitigation Strategies : Secondary distillation (e.g., pot still methods) reduces EC by 81–93% in liquors .

Data Tables

Table 1: Comparative Properties of Carbamate Derivatives

Table 2: Ethyl Carbamate Levels in Alcoholic Beverages

| Beverage Type | EC Concentration (µg/L) | Regulatory Exceedance (%) |

|---|---|---|

| Cachaça (Brazil) | 22–980 | 27–42 |

| Chinese Fengxiang | 822 (raw) | 48.7 |

| Stone-fruit Spirits | Up to 1,000 | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.